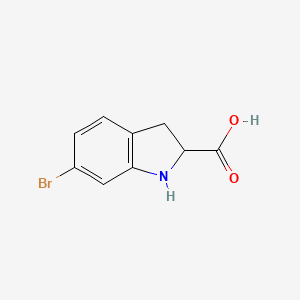

6-Bromoindoline-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromoindoline-2-carboxylic acid is a brominated derivative of indole, a significant heterocyclic compound. This compound is characterized by the presence of a bromine atom at the 6th position of the indole ring and a carboxylic acid group at the 2nd position. It has the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoindoline-2-carboxylic acid typically involves the bromination of indoline-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where indoline-2-carboxylic acid is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromoindoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromoindoline-2-carboxylic acid serves as a crucial building block in the synthesis of various bioactive compounds. Its derivatives have demonstrated significant potential as inhibitors for several biological targets.

HIV-1 Integrase Inhibitors

Recent studies have highlighted the compound's role in developing novel inhibitors for HIV-1 integrase. A derivative of this compound was synthesized and evaluated, showing an impressive inhibitory effect with an IC50 value of 0.13 μM. The compound's binding analysis indicated that it effectively interacts with the integrase's active site, suggesting its potential as a therapeutic agent against HIV .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound derivative | 0.13 | Inhibits strand transfer of integrase |

Bacterial Cystathionine γ-Synthase Inhibitors

The compound has also been utilized in synthesizing inhibitors for bacterial cystathionine γ-synthase, which is a target for enhancing bacterial sensitivity to antibiotics. Derivatives based on 6-bromoindoline were shown to inhibit this enzyme effectively, thus presenting a strategy to combat antibiotic resistance .

Biochemical Applications

This compound has been investigated for its biochemical interactions and effects on various biological systems.

Interaction with Human AP Endonuclease 1

Research has indicated that this compound can induce substantial chemical shift perturbations in human AP endonuclease 1, suggesting its potential as a modulator of DNA repair mechanisms . This property could be leveraged in cancer research where DNA repair pathways are often targeted.

Synthesis and Evaluation of Derivatives

A series of studies have focused on optimizing the structural features of this compound derivatives to enhance their biological activity. For instance, modifications at the C3 position significantly improved integrase inhibitory activity, demonstrating the importance of structural optimization in drug design .

Antimicrobial Activity

In addition to its antiviral properties, derivatives of this compound have shown antimicrobial activity against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. This broad-spectrum activity positions it as a candidate for further development in antimicrobial therapies .

Mecanismo De Acción

The mechanism of action of 6-Bromoindoline-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit certain tyrosine kinases, which are involved in cell signaling pathways related to cancer . The bromine atom and carboxylic acid group play crucial roles in binding to the target molecules and modulating their activity.

Comparación Con Compuestos Similares

6-Bromoindole: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain chemical reactions.

Indoline-2-carboxylic acid: Lacks the bromine atom, which may reduce its biological activity compared to the brominated derivative.

5-Bromoindole-2-carboxylic acid: Similar structure but with the bromine atom at the 5th position, which can lead to different chemical and biological properties

Uniqueness: 6-Bromoindoline-2-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The specific positioning of these functional groups allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various fields of research.

Actividad Biológica

6-Bromoindoline-2-carboxylic acid (C9H6BrNO2) is a halogenated derivative of indole, a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and recent research findings.

This compound features a bromine atom at the 6-position of the indole ring and a carboxylic acid group at the 2-position. Its molecular weight is approximately 240.05 g/mol. The compound is primarily studied for its role as an inhibitor of various biological targets, particularly in the context of viral infections and cancer treatment.

Inhibition of HIV-1 Integrase

One of the key biological activities of this compound is its ability to inhibit HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host genome. The mechanism involves:

- Chelation with Magnesium Ions : The indole nucleus of the compound chelates with two magnesium ions within the active site of integrase, inhibiting its strand transfer activity .

- Disruption of Viral Replication : By preventing the integration of viral DNA, the compound effectively reduces HIV replication, potentially lowering viral loads in infected individuals.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, demonstrating promising results in several areas:

Case Studies and Research Findings

Recent research has highlighted the effectiveness of this compound in various experimental settings:

- HIV-1 Integrase Inhibition : A study reported that derivatives of indole-2-carboxylic acid, including this compound, showed enhanced integrase inhibitory activity compared to parent compounds. Structural modifications led to improved binding interactions with integrase .

- Antimicrobial Effects : Another investigation focused on the compound's ability to enhance bacterial sensitivity to antibiotics by inhibiting cystathionine γ-synthase (bCSE) in bacteria, demonstrating its potential as an adjunctive therapy in antibiotic-resistant infections .

- Cancer Therapeutics : In vivo studies indicated that compounds based on the indole structure, including this compound, significantly inhibited tumor growth in mouse models, showcasing their potential as anticancer agents .

Propiedades

IUPAC Name |

6-bromo-2,3-dihydro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-2,4,8,11H,3H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJZZFYVMWJPHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C1C=CC(=C2)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.